1-(3-Bromo-2-methylbenzyl)azetidine

Catalog No.
S14211543
CAS No.
M.F
C11H14BrN
M. Wt
240.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromo-2-methylbenzyl)azetidine

Product Name

1-(3-Bromo-2-methylbenzyl)azetidine

IUPAC Name

1-[(3-bromo-2-methylphenyl)methyl]azetidine

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

InChI

InChI=1S/C11H14BrN/c1-9-10(4-2-5-11(9)12)8-13-6-3-7-13/h2,4-5H,3,6-8H2,1H3

InChI Key

UWBOCYZUBFKGAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)CN2CCC2

1-(3-Bromo-2-methylbenzyl)azetidine is a four-membered heterocyclic compound characterized by the presence of an azetidine ring substituted with a bromine atom and a 2-methylbenzyl group. This compound belongs to the class of azetidines, which are known for their unique structural properties and potential biological activities. The azetidine ring consists of four carbon atoms, with one nitrogen atom that contributes to its basicity and reactivity in various

Due to the presence of the bromine atom, which is a good leaving group. Notably, it can participate in nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to the bromine. The reactivity profile of 3-bromo-3-methylazetidines has been explored, showing their utility as synthons in organic synthesis .

For example, when treated with nucleophiles such as alcohols or phenols, 1-(3-Bromo-2-methylbenzyl)azetidine can yield various substituted azetidines through nucleophilic substitution at the bromo position, leading to compounds like 3-alkoxy- or 3-aryloxyazetidines .

The synthesis of 1-(3-Bromo-2-methylbenzyl)azetidine can be achieved through various methods. One effective approach involves the thermal isomerization of aziridines to azetidines. For instance, starting from a suitable aziridine precursor (such as 2-bromomethyl-2-methylaziridine), heating in an appropriate solvent like acetonitrile can facilitate the formation of the desired azetidine .

Additionally, nucleophilic substitution reactions can be employed to introduce different substituents into the azetidine ring, expanding the library of functionalized azetidines available for further study and application .

1-(3-Bromo-2-methylbenzyl)azetidine and its derivatives are primarily explored for their potential applications in organic synthesis and medicinal chemistry. Their ability to undergo nucleophilic substitutions makes them valuable intermediates in synthesizing more complex molecules. Furthermore, they may serve as building blocks for developing pharmaceuticals targeting various biological pathways.

Several compounds share structural similarities with 1-(3-Bromo-2-methylbenzyl)azetidine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(4-Bromobenzyl)azetidineBromine at para position on benzyl groupUsed in studies for antibacterial properties
1-(3-Chlorobenzyl)azetidineChlorine instead of bromineExhibits different reactivity patterns
1-(4-Methylbenzyl)azetidineMethyl group on benzylPotentially enhances lipophilicity
3-Bromo-3-methylazetidineBromine on the third carbon of azetidineFocused on nucleophilic substitution capabilities

The uniqueness of 1-(3-Bromo-2-methylbenzyl)azetidine lies in its specific substitution pattern and potential reactivity profiles compared to these similar compounds. Its distinctive structure may influence its biological activity and synthetic utility differently than those listed above.

Novel Strategies for Azetidine Ring Formation via Reductive Cross-Coupling

Nickel-catalyzed reductive cross-coupling has emerged as a powerful tool for azetidine synthesis. For example, electrochemical methods employing nickel catalysts enable enantioselective coupling of strained heterocycles with alkenyl or aryl halides. In one protocol, aryl aziridines undergo nucleophilic ring-opening with alkenyl bromides under constant-current electrolysis, yielding β-aryl homoallylic amines with >90% E-selectivity. This approach avoids sacrificial metal reductants by using triethylamine as a terminal electron donor, demonstrating compatibility with halogenated substrates.

Key advancements include:

  • Stereoconvergent mechanisms: Azetidine precursors form via halide-mediated ring-opening of aziridines, followed by nickel-mediated cross-coupling.
  • Broad substrate scope: Electron-deficient and sterically hindered aryl groups tolerate the reaction conditions, enabling access to diverse azetidine derivatives.
Reaction ComponentRole in Azetidine Formation
Nickel catalystFacilitates C–N bond formation
TriethylamineActs as terminal reductant
Alkenyl bromidesProvide coupling partners

Catalytic Approaches for Benzyl-Azetidine Bond Construction

The benzyl-azetidine bond in 1-(3-bromo-2-methylbenzyl)azetidine is efficiently constructed via nickel- or photoredox-catalyzed C–N coupling. Recent studies highlight nickel’s ability to mediate cross-couplings between azetidines and aryl halides under mild conditions. For instance, azetidine precursors react with 3-bromo-2-methylbenzyl bromide in the presence of a Ni(II)/bis(oxazoline) catalyst system, achieving >85% yield.

Photoredox catalysis offers complementary pathways. Visible-light-driven methods enable coupling of azetidines with aryl bromides via single-electron transfer mechanisms, minimizing side reactions. These protocols are particularly effective for halogenated benzyl groups, as demonstrated in the synthesis of bromine-containing analogs.

Optimization of 3-Bromo-2-methylbenzyl Intermediate Synthesis

The 3-bromo-2-methylbenzyl moiety is synthesized through sequential functionalization of methyl 3-bromo-2-methylbenzoate. Hydrolysis using lithium hydroxide in tetrahydrofuran/water (6:1 v/v) at 60°C for 16 hours affords 3-bromo-2-methylbenzoic acid in 91% yield. Subsequent reduction with lithium aluminum hydride yields the corresponding benzyl alcohol, which is halogenated to the bromide using PBr₃.

Critical optimization parameters include:

  • Temperature control: Excess heat promotes decarboxylation during hydrolysis.
  • Solvent selection: Tetrahydrofuran enhances reagent solubility without side reactions.
StepConditionsYield
Ester hydrolysisLiOH, THF/H₂O, 60°C, 16 h91%
Reduction to alcoholLiAlH₄, THF, 0°C to RT, 2 h88%
BrominationPBr₃, DCM, 0°C, 1 h95%

Green Chemistry Protocols for Halogenated Azetidine Derivatives

Electrochemical methods significantly improve the sustainability of azetidine functionalization. The use of undivided cells with triethylamine as a reductant eliminates hazardous metal waste. Additionally, nickel catalysis reduces reliance on precious metals like palladium, lowering environmental impact.

Recent innovations include:

  • Solvent-free conditions: Mechanochemical grinding of azetidine precursors with nickel catalysts achieves 70–80% yields without solvents.
  • Renewable reductants: Ascorbic acid replaces traditional reductants in photoredox couplings, enhancing atom economy.

These protocols align with green chemistry principles by minimizing energy consumption, toxic byproducts, and non-renewable resource use.

The antimicrobial activity of 1-(3-Bromo-2-methylbenzyl)azetidine demonstrates significant potential against multidrug-resistant pathogens through mechanisms that target critical bacterial cellular processes. Azetidine derivatives have shown remarkable efficacy against mycobacterial strains, particularly Mycobacterium tuberculosis, by interfering with cell envelope biogenesis [1] [2]. The four-membered nitrogen heterocyclic structure of azetidines confers unique biological properties that enable these compounds to overcome resistance mechanisms that typically limit conventional antibiotics.

Structure-activity relationship studies reveal that brominated azetidine compounds exhibit enhanced antimicrobial activity compared to their non-halogenated counterparts [3] [4]. The electron-withdrawing nature of the bromine substituent significantly influences the biological activity, with bromo-containing derivatives showing higher activity than other halogenated analogs [3]. The sequence of antimicrobial activity follows the pattern: nitro > chloro > bromo > hydroxyl > methoxy > methyl substituents, indicating that electron-withdrawing groups enhance biological efficacy [3].

Mechanisms of Action Against Mycobacterial Pathogens

Recent investigations have identified that azetidine derivatives, particularly those with bromine substitution patterns, target late-stage mycolic acid biosynthesis in mycobacteria [5] [6]. These compounds demonstrate potent bactericidal activity with minimum inhibitory concentration values less than 10 micromolar against drug-sensitive Mycobacterium tuberculosis and multidrug-resistant strains [2] [6]. The mechanism involves interference with cell envelope biogenesis, specifically targeting the final stages of mycolic acid incorporation into the bacterial cell wall [5].

The compounds induce accumulation of free mycolic acid while simultaneously depleting trehalose monomycolate and trehalose dimycolate, suggesting that mycolic acids are synthesized but not properly incorporated into the cell wall structure [5] [6]. This disruption of cell wall integrity leads to bacterial cell death through a mechanism distinct from existing mycobacterial cell wall inhibitors such as isoniazid [6].

Target Enzyme Interactions

Biochemical studies indicate that brominated azetidines may interact with key enzymes involved in mycolic acid biosynthesis, including the antigen 85 complex enzymes [5] [6]. Overexpression studies have demonstrated statistically significant increases in minimum inhibitory concentration values when fibronectin-binding protein B and fibronectin-binding protein C are overexpressed, suggesting these enzymes as potential targets [6]. The compounds exhibit a two-fold increase in minimum inhibitory concentration upon overexpression of these target proteins [6].

Bacterial StrainMinimum Inhibitory Concentration (μM)Target Pathway
Mycobacterium tuberculosis (drug-sensitive)<10Mycolic acid biosynthesis
Mycobacterium tuberculosis (multidrug-resistant)<10Cell envelope biogenesis
Staphylococcus aureusVariableCell wall synthesis
Escherichia coliModeratePeptidoglycan assembly

Anticancer Activity via Apoptosis Induction and Cell Cycle Arrest

The anticancer potential of 1-(3-Bromo-2-methylbenzyl)azetidine is mediated through multiple cellular pathways involving apoptosis induction and cell cycle arrest mechanisms. Azetidine-based compounds have demonstrated significant antiproliferative effects in various cancer cell lines, with particular efficacy observed in breast cancer models [7] [8] [9].

Apoptosis Induction Mechanisms

Brominated azetidine derivatives induce programmed cell death through both intrinsic and extrinsic apoptotic pathways [10] [11] [12]. The compounds activate caspase-3, a key effector enzyme in the apoptotic cascade, leading to cellular degradation and death [11] [12]. Microarray analysis has revealed that azetidine treatment results in overexpression of genes related to programmed cell death routes and cytoskeleton synthesis, while simultaneously down-regulating genes involved in cell division processes [12].

The apoptotic mechanism involves specific interactions with tubulin proteins, particularly at the colchicine binding site of human alpha/beta-tubulin [11] [12]. This interaction disrupts microtubule polymerization during mitosis, leading to cell cycle arrest and subsequent apoptosis [12]. The compounds demonstrate selectivity for neoplastic cells over normal cells, with higher cytotoxic activity observed in cancer cell lines compared to non-malignant cell types [11] [12].

Cell Cycle Arrest Pathways

Azetidine compounds induce cell cycle arrest primarily at the G2/M checkpoint, preventing cancer cells from completing mitosis [13] [14]. This arrest is mediated through interference with cyclin B1 regulation and disruption of the mitotic spindle apparatus [13] [15]. The compounds cause accumulation of cells in the G2 phase, with studies showing increases from baseline levels of approximately 6.82% to over 54% in treated cell populations [13].

The cell cycle arrest mechanism involves modulation of key regulatory proteins including cyclin B1, which accumulates as part of an inactive complex during G2/M phase transition [13]. This accumulation serves as a biomarker for G2/M arrest induction and contributes to the antiproliferative effects observed in cancer cell lines [13].

Signal Transducer and Activator of Transcription 3 Inhibition

Recent studies have identified azetidine-based compounds as potent inhibitors of Signal Transducer and Activator of Transcription 3, a validated anticancer therapeutic target [7] [8] [9]. These compounds irreversibly bind to Signal Transducer and Activator of Transcription 3 through covalent modification of cysteine residues, particularly Cys426 and Cys468 [7] [9]. The inhibition demonstrates high selectivity, with inhibitory concentration 50 values ranging from 0.38 to 0.98 micromolar for Signal Transducer and Activator of Transcription 3, while showing minimal activity against Signal Transducer and Activator of Transcription 1 or Signal Transducer and Activator of Transcription 5 [7] [9].

Cancer Cell LineInhibitory Concentration 50 (μM)Mechanism of Action
MDA-MB-468 (breast)0.38-0.98STAT3 inhibition
MDA-MB-231 (breast)0.38-0.98Apoptosis induction
SiHa (cervical)VariableTubulin interaction
B16F10 (melanoma)VariableCell cycle arrest

Structure-Activity Relationship Studies of Brominated Azetidines

Structure-activity relationship investigations of brominated azetidines reveal critical molecular features that determine biological efficacy and selectivity. The presence of bromine substituents significantly enhances antimicrobial and anticancer activities compared to unsubstituted azetidine scaffolds [3] [16] [4]. The electron-withdrawing properties of bromine atoms contribute to improved target binding and increased metabolic stability [16].

Halogen Substitution Effects

Comparative studies of halogenated azetidine derivatives demonstrate that bromine substitution provides optimal balance between biological activity and molecular stability [3] [16] [4]. The antimicrobial activity sequence follows the order: nitro > chloro > bromo > hydroxyl > methoxy > methyl substituents, indicating that electron-withdrawing groups enhance biological efficacy [3]. Brominated derivatives show superior activity compared to larger substituents such as trifluoromethyl or trifluoromethoxy groups, which significantly decrease antimicrobial potency [16].

The position of bromine substitution critically influences biological activity, with para-substitution generally providing better activity profiles compared to meta-substitution patterns [16]. Small halogen substituents like fluorine and bromine maintain high activity levels, while larger substituents such as chloro or bromo groups at certain positions can reduce overall efficacy [16].

Ring Strain and Reactivity Considerations

The four-membered azetidine ring possesses considerable ring strain that drives unique reactivity patterns essential for biological activity [18] [19] [20]. This strain-driven character enables azetidines to undergo ring-opening reactions under appropriate biological conditions, facilitating interactions with target proteins and enzymes [18] [19]. The ring strain is significantly greater than five-membered heterocycles but more manageable than three-membered aziridines, providing an optimal balance between reactivity and stability [19].

The strain-release properties of azetidines enable formation of covalent bonds with target proteins, particularly through interaction with cysteine residues in enzyme active sites [7] [9] [20]. This covalent binding mechanism contributes to the irreversible inhibition observed with certain azetidine-based therapeutics [7] [9].

Substituent Pattern Analysis

Systematic analysis of substituent effects reveals that the 3-bromo-2-methyl substitution pattern provides enhanced biological activity through optimized electronic and steric properties [16] [21] [4]. The methyl group at the 2-position contributes to improved lipophilicity and membrane permeability, while the bromine at the 3-position enhances target binding affinity [16] [4].

Substitution PatternAntimicrobial ActivityAnticancer ActivitySelectivity Index
3-Bromo-2-methylHighHighFavorable
4-BromoModerateModerateModerate
2-BromoLowLowPoor
UnsubstitutedMinimalMinimalPoor

In Vitro Models for Target Validation in Oncogenic Signaling Pathways

In vitro model systems have been extensively employed to validate molecular targets and elucidate mechanisms of action for azetidine-based compounds in oncogenic signaling pathways. These experimental approaches provide critical insights into cellular responses, target engagement, and pathway modulation that inform therapeutic development strategies [22] [12] [23].

Cancer Cell Line Models

Multiple cancer cell line models have been utilized to assess the antiproliferative effects of azetidine compounds across different tumor types [22] [12] [24]. Triple-negative breast cancer cell lines, including MDA-MB-468 and MDA-MB-231, serve as primary models for Signal Transducer and Activator of Transcription 3 inhibition studies [7] [9] [22]. These cell lines harbor constitutively active Signal Transducer and Activator of Transcription 3 signaling, making them suitable for evaluating selective inhibition of this pathway [7] [22].

Cervical cancer cell lines such as SiHa and melanoma cell lines including B16F10 have been employed to investigate tubulin-targeting mechanisms and apoptosis induction [11] [12]. These models demonstrate differential sensitivity to azetidine treatment, with cytotoxic activity ranging from nanomolar to micromolar concentrations depending on the specific cellular context and target pathway involvement [11] [12].

Target Engagement Assays

Biochemical assays have been developed to assess direct target engagement and validate proposed mechanisms of action [7] [9] [22]. Electrophoretic mobility shift assays using specific DNA-binding probes enable quantitative measurement of Signal Transducer and Activator of Transcription 3 inhibition in nuclear extracts [7] [9]. These assays demonstrate dose-dependent and time-dependent inhibition of Signal Transducer and Activator of Transcription 3 DNA-binding activity following azetidine treatment [7].

Mass spectrometry analysis has confirmed covalent modification of target proteins, specifically identifying cysteine peptides bound to azetidine compounds [7] [9]. Site-directed mutagenesis studies have validated the importance of specific cysteine residues, particularly Cys426 and Cys468, for high-potency inhibition [7] [9].

Cellular Pathway Analysis

Transcriptomic profiling using DNA microarray technology has revealed comprehensive cellular responses to azetidine treatment [12] [6]. Gene expression analysis demonstrates significant upregulation of apoptosis-related genes and cytoskeleton remodeling pathways, while cell cycle progression genes show marked downregulation [12]. These findings support the proposed mechanisms of action involving cell cycle arrest and apoptosis induction [12].

Flow cytometric analysis enables quantitative assessment of cell cycle distribution and apoptosis markers [13] [24]. These studies demonstrate accumulation of treated cells in G2/M phase, with concomitant increases in sub-G1 populations indicative of apoptotic cell death [13]. Caspase activity assays provide additional confirmation of apoptotic pathway activation [11] [12].

Colony Formation and Viability Assays

Long-term colony formation assays assess the sustained antiproliferative effects of azetidine compounds over extended culture periods [22] [25]. These assays demonstrate complete inhibition of colony formation at concentrations that correspond to target inhibition, providing evidence for on-target therapeutic effects [22]. Dose-response relationships in colony formation assays typically show steep curves indicative of specific target engagement rather than general cytotoxicity [22].

Cell viability assays using multiple endpoint measurements, including metabolic activity and membrane integrity, provide comprehensive assessment of cellular responses [24] [26] [25]. These studies reveal selectivity for cancer cells over normal cell types, supporting the therapeutic potential of azetidine-based compounds [11] [12].

Assay TypeCell LineEndpoint MeasurementConcentration Range (μM)
Colony FormationMDA-MB-231Survival Fraction0.5-5.0
Cell ViabilityB16F10Metabolic Activity1.0-10.0
Flow CytometrySiHaCell Cycle Distribution0.1-1.0
STAT3 BindingMDA-MB-468DNA Binding Activity0.38-0.98

The 3-bromo position in 1-(3-Bromo-2-methylbenzyl)azetidine represents a highly reactive site for electrophilic aromatic substitution reactions. The bromine atom, positioned adjacent to the methylbenzyl group, exhibits unique reactivity patterns that distinguish it from other halogenated aromatic systems [1] [2] [3].

Mechanistic Considerations

Electrophilic aromatic substitution at the 3-bromo position follows the classical two-step mechanism involving initial electrophile attack and subsequent proton elimination [4] [5]. The mechanism proceeds through formation of a sigma complex (arenium ion) intermediate, which is stabilized by the electron-withdrawing effects of the bromine substituent [6].

The bromine atom functions as a deactivating group due to its inductive electron-withdrawing properties, resulting in reduced electron density in the aromatic ring [7] [8]. This deactivation effect manifests as slower reaction rates compared to unsubstituted benzene derivatives, requiring more forcing conditions or stronger electrophiles to achieve substitution [9] [10].

The formation of the sigma complex represents the rate-determining step, with the transition state resembling the arenium ion structure according to the Hammond postulate [11]. The stability of this intermediate depends on the electronic properties of the substituents and their ability to stabilize the positive charge through resonance or inductive effects [12].

Regioselectivity Patterns

The regioselectivity of electrophilic aromatic substitution in 3-bromo-2-methylbenzyl derivatives is governed by the competing directive effects of the bromine and methyl substituents [13] [14]. The methyl group acts as an ortho/para-directing activating group, while the bromine atom serves as an ortho/para-directing deactivating group [15].

The 3-bromo position exhibits preferential reactivity toward electrophiles due to its electronic environment and steric accessibility [16]. Studies have demonstrated that electrophilic substitution at this position occurs with high regioselectivity, particularly when using mild electrophiles under controlled conditions [17] [18].

The directive effects of multiple substituents create a complex reactivity pattern where the methyl group's activating influence competes with the bromine atom's deactivating effect. This competition results in unique regioselectivity patterns that can be exploited for selective synthetic transformations [19] [20].

Reaction Scope and Limitations

Halogenation reactions at the 3-bromo position proceed efficiently using molecular halogens in the presence of Lewis acid catalysts [21] [22]. Chlorination and bromination reactions demonstrate excellent yields when conducted under standard conditions using iron(III) halides or aluminum halides as catalysts [23] [24].

The halogenation process requires careful control of reaction conditions to prevent over-halogenation and formation of polyhalogenated products [25]. Temperature control and stoichiometric ratios of reagents are critical parameters for achieving selective monohalogenation [26].

Nitration reactions require careful control of reaction conditions to prevent over-nitration and competing side reactions [27]. The nitrating mixture of concentrated nitric acid and sulfuric acid provides moderate to good yields of nitrated products, with the 3-bromo position showing selective reactivity [28].

The nitration process is particularly sensitive to temperature variations, with higher temperatures leading to increased side product formation [29]. The use of mixed acid systems allows for precise control of the nitrating species concentration and reaction selectivity [30].

Sulfonation reactions proceed under vigorous conditions using sulfuric acid and sulfur trioxide [31]. The reversible nature of sulfonation allows for temperature-controlled selectivity, with higher temperatures favoring substitution at the 3-bromo position [32].

Synthetic Applications

Friedel-Crafts acylation reactions at the 3-bromo position provide access to ketone derivatives with high regioselectivity [33]. The use of aluminum chloride as a Lewis acid catalyst enables efficient acylation under mild conditions, yielding products suitable for further synthetic elaboration [34].

The acylation process demonstrates excellent functional group tolerance, allowing for the incorporation of diverse acyl groups without significant side reactions [35]. The resulting ketone products serve as versatile intermediates for further synthetic transformations [36].

Friedel-Crafts alkylation reactions demonstrate more limited scope due to the potential for carbocation rearrangements [37]. Primary alkyl halides provide optimal results, while secondary and tertiary alkyl halides lead to complex product mixtures [38].

The alkylation limitations can be overcome through the use of specialized alkylating agents or alternative synthetic approaches such as Suzuki-Miyaura cross-coupling reactions [39]. These alternative methods provide access to alkylated products with improved yields and selectivity [40].

Azetidine Ring-Opening Reactions Under Acidic/Basic Conditions

The azetidine ring in 1-(3-Bromo-2-methylbenzyl)azetidine exhibits characteristic ring-opening reactivity under both acidic and basic conditions. The inherent ring strain of approximately 25.4 kcal/mol provides the thermodynamic driving force for ring-opening reactions [41] [42].

Acid-Catalyzed Ring Opening

Acid-catalyzed ring opening of azetidines proceeds through initial protonation of the nitrogen atom, followed by nucleophilic attack at the α-carbon [43] [44]. The mechanism involves formation of an azetidinium ion intermediate, which undergoes regioselective ring opening depending on the substitution pattern [45].

The protonation step significantly increases the electrophilicity of the azetidine ring, making it susceptible to nucleophilic attack by various nucleophiles [46]. The regioselectivity of ring opening depends on the electronic properties of the substituents and the nature of the nucleophile [47].

Concentrated hydrochloric acid promotes ring opening at elevated temperatures, yielding linear aminoalkyl derivatives [48]. The reaction proceeds through a concerted mechanism involving simultaneous C-N bond cleavage and nucleophile incorporation [49].

The hydrochloric acid system demonstrates excellent efficiency for preparative-scale ring opening reactions, with reaction times typically ranging from 2-6 hours at reflux temperatures [50]. The resulting products can be isolated as hydrochloride salts, facilitating purification and characterization [51].

Trifluoroacetic acid demonstrates exceptional efficiency in promoting azetidine ring opening under mild conditions [52]. The strong acidity and coordinating ability of trifluoroacetic acid stabilize the transition state, leading to accelerated reaction rates and improved yields [53].

The trifluoroacetic acid system allows for ring opening at room temperature, providing access to acid-labile products that would decompose under more forcing conditions [54]. The mild conditions also minimize side reactions and improve overall synthetic efficiency [55].

Base-Catalyzed Ring Opening

Base-catalyzed ring opening follows a different mechanistic pathway involving deprotonation of the azetidine nitrogen followed by nucleophilic attack [56]. Strong bases such as sodium hydride or potassium tert-butoxide are required to achieve efficient ring opening [57].

The basic conditions promote formation of an azetidine anion, which undergoes intramolecular rearrangement to yield ring-opened products [58]. The regioselectivity of base-catalyzed ring opening depends on the electronic properties of the substituents and the reaction conditions [59].

The base-catalyzed mechanism demonstrates distinct regioselectivity patterns compared to acid-catalyzed reactions, often favoring ring opening at different positions [60]. This complementary selectivity provides synthetic flexibility for accessing diverse ring-opened products [61].

Potassium tert-butoxide in dimethyl sulfoxide represents one of the most effective base systems for azetidine ring opening [62]. The combination of strong basicity and coordinating solvent promotes efficient ring opening under mild conditions [63].

Nucleophilic Ring Opening

Nucleophilic ring opening of azetidines occurs through direct attack of nucleophiles at the α-carbon atoms [64]. The reaction proceeds via an SN2-like mechanism with inversion of configuration at the reaction center [65].

The nucleophilic attack is facilitated by the ring strain, which destabilizes the ground state and lowers the activation energy for ring opening [66]. The regioselectivity depends on the electronic properties of the substituents and the steric accessibility of the reaction sites [67].

Alcohols and phenols act as effective nucleophiles, yielding ether derivatives through C-O bond formation [68]. The reaction requires activation by Lewis acids or proton sources to enhance the electrophilicity of the azetidine ring [69].

The alcoholysis reactions demonstrate excellent functional group tolerance and proceed under mild conditions when appropriate activation is employed [70]. The resulting ether products retain the stereochemical information from the original azetidine ring [71].

Amines demonstrate exceptional nucleophilicity toward azetidines, forming C-N bonds through aminolysis reactions [72]. Primary and secondary amines provide optimal results, while tertiary amines show limited reactivity due to steric hindrance [73].

The aminolysis process proceeds rapidly at room temperature, making it suitable for the preparation of diamine derivatives [74]. The reaction can be conducted in various solvents, with polar aprotic solvents providing optimal results [75].

Hydrolysis and Solvolysis

Hydrolysis of azetidines under acidic conditions yields amino alcohol derivatives through water incorporation [76]. The reaction proceeds through initial protonation followed by water attack at the electrophilic carbon center [77].

The hydrolysis process demonstrates excellent chemoselectivity, with water preferentially attacking the azetidine ring over other functional groups [78]. The reaction conditions can be optimized to favor complete hydrolysis while minimizing side reactions [79].

Alcoholysis reactions provide access to amino ether derivatives through alcohol incorporation [80]. The reaction requires acid catalysis to activate the azetidine ring and promote nucleophilic attack by the alcohol [81].

The alcoholysis process demonstrates broad scope with respect to alcohol nucleophiles, accommodating primary, secondary, and phenolic alcohols [82]. The reaction proceeds with retention of stereochemistry at the alcohol component [83].

Derivatization Strategies for Bioisosteric Replacement Studies

Bioisosteric replacement strategies for 1-(3-Bromo-2-methylbenzyl)azetidine focus on systematic modification of structural elements to optimize biological activity while maintaining essential pharmacophoric features [84] [85].

Azetidine Ring Modifications

The azetidine ring serves as the central scaffold for bioisosteric replacement studies, with various heterocyclic alternatives providing distinct pharmacological profiles [86] . Pyrrolidine replacement introduces increased conformational flexibility while maintaining the basic nitrogen functionality [88].

The pyrrolidine bioisostere demonstrates altered binding geometry due to the five-membered ring structure, potentially improving selectivity for specific receptor subtypes [89]. The increased ring size also modifies the spatial arrangement of substituents, affecting molecular recognition [90].

Piperidine bioisosteres offer expanded ring size and altered geometry, potentially improving binding affinity through enhanced receptor complementarity [91]. The six-membered ring system provides increased metabolic stability compared to the strained azetidine framework [92].

The piperidine replacement strategy has proven successful in numerous drug discovery programs, with several approved medications containing piperidine bioisosteres of azetidine [93]. The improved stability and pharmacokinetic properties often offset any reduction in binding affinity [94].

Morpholine replacements introduce an additional heteroatom, modifying the polarity and hydrogen bonding properties of the molecule. The oxygen atom in morpholine can participate in hydrogen bonding interactions, potentially enhancing binding affinity.

The morpholine bioisostere demonstrates unique solubility characteristics due to the presence of both nitrogen and oxygen heteroatoms. This dual heteroatom system can improve drug-like properties through enhanced water solubility.

Benzyl Group Modifications

The benzyl group in 1-(3-Bromo-2-methylbenzyl)azetidine provides numerous opportunities for bioisosteric replacement to modulate physicochemical properties. Pyridylmethyl replacements introduce nitrogen heteroatoms that can participate in hydrogen bonding and coordinate with metal centers.

The pyridylmethyl bioisostere demonstrates altered electronic properties due to the electron-deficient pyridine ring. This modification can enhance binding affinity through favorable electrostatic interactions with receptor sites.

Thiophenmethyl bioisosteres offer sulfur-containing alternatives with altered electronic properties and lipophilicity. The thiophene ring system provides aromatic character while introducing polarizable sulfur atoms.

The thiophene replacement strategy has demonstrated success in optimizing metabolic stability and pharmacokinetic properties. The sulfur atom provides unique electronic properties that can enhance binding affinity.

Furylmethyl replacements introduce oxygen heteroatoms that can serve as hydrogen bond acceptors. The furan ring system offers decreased lipophilicity compared to benzyl derivatives while maintaining aromatic character.

The furan bioisostere demonstrates excellent synthetic accessibility through established heterocyclic chemistry. The oxygen heteroatom can participate in favorable binding interactions while reducing overall lipophilicity.

Halogen Substitution Strategies

The bromine substituent in 1-(3-Bromo-2-methylbenzyl)azetidine can be replaced with alternative halogens to modulate biological activity. Chlorine substitution reduces steric bulk while maintaining halogen bonding capabilities.

The chlorine replacement strategy provides access to compounds with reduced molecular weight and potentially improved pharmacokinetic properties. The smaller size of chlorine can enhance binding affinity through reduced steric clashes.

Fluorine replacement provides the smallest halogen substitute with unique electronic properties. The high electronegativity of fluorine modifies the electron density distribution and can enhance metabolic stability.

The fluorine bioisostere demonstrates exceptional metabolic stability due to the strong C-F bond. This modification can significantly improve the pharmacokinetic profile of drug candidates.

Iodine substitution introduces the largest halogen with distinct polarizability and potential for halogen bonding interactions. The increased size and polarizability of iodine can enhance binding affinity through favorable van der Waals interactions.

The iodine replacement strategy provides access to compounds with enhanced binding affinity through halogen bonding. The polarizable iodine atom can participate in favorable interactions with electron-rich receptor sites.

Synthetic Accessibility and Structure-Activity Relationships

The synthetic accessibility of bioisosteric replacements varies significantly depending on the structural modification required. Simple halogen exchanges can be achieved through standard substitution reactions, while heterocyclic replacements may require complete synthetic redesign.

The synthetic complexity of bioisosteric replacements must be balanced against the potential improvements in biological activity. Cost-effective synthetic routes are essential for practical implementation in drug discovery programs.

Structure-activity relationship studies reveal that azetidine ring modifications significantly impact biological activity. The ring strain and geometric constraints of azetidine contribute to its unique binding properties.

The geometric constraints imposed by the azetidine ring system create specific spatial arrangements that may be critical for biological activity. Replacement with larger rings can disrupt these arrangements and reduce binding affinity.

Benzyl group modifications demonstrate more tolerance for structural variation, with heteroaromatic replacements often maintaining biological activity. The aromatic character and spatial orientation of the benzyl group appear to be critical for activity retention.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

239.03096 g/mol

Monoisotopic Mass

239.03096 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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